GAL-021 Sulfate: A Deep Dive into its Function as a BKCa Channel Blocker for Respiratory Stimulation
GAL-021 Sulfate: A Deep Dive into its Function as a BKCa Channel Blocker for Respiratory Stimulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GAL-021 sulfate is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels. It has been developed as a novel respiratory stimulant with the potential to treat and prevent respiratory depression, particularly opioid-induced respiratory depression (OIRD), without compromising analgesia. This technical guide provides a comprehensive overview of the core pharmacology of GAL-021 sulfate, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to BKCa Channels and Respiratory Control
Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating various physiological processes by coupling intracellular calcium levels and membrane potential.[1] These channels are voltage-gated potassium channels that are activated by both membrane depolarization and increases in intracellular calcium concentration.[1] In the context of respiratory control, BKCa channels are key players in the carotid bodies, the primary peripheral chemoreceptors that sense changes in blood oxygen levels. By modulating the excitability of glomus cells within the carotid bodies, BKCa channels influence the signaling to the brainstem respiratory centers, thereby regulating breathing.
GAL-021 Sulfate: Overview
GAL-021 is a novel synthetic small molecule that acts as a potent BKCa channel blocker.[2][3] It is a derivative of the almitrine pharmacophore and has been investigated for its ability to stimulate ventilation.[2] Its primary mechanism of action is the inhibition of BKCa channels, leading to depolarization of chemosensory cells in the carotid body, which in turn increases respiratory drive.[4] This targeted action makes it a promising candidate for treating respiratory insufficiency, such as that induced by opioids, without the significant side effects associated with other respiratory stimulants.[5][6]
Mechanism of Action
GAL-021 sulfate exerts its primary pharmacological effect by directly blocking BKCa channels.[2] This inhibition leads to the depolarization of glomus cells in the carotid bodies. The depolarization triggers an influx of calcium ions, resulting in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This increased signaling to the brainstem respiratory centers leads to an increase in minute ventilation, tidal volume, and respiratory rate.[7]
In Vitro Pharmacology
Electrophysiological studies have demonstrated the direct inhibitory effect of GAL-021 on BKCa channels in various cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 for IK(Ca) inhibition | Pituitary tumor (GH3) cells | 2.33 μM | [4] |
| IC50 for M-type K+ current suppression | Pituitary tumor (GH3) cells | 3.75 μM | [4] |
| Effect on single-channel activity | GH3 cells (inside-out patch) | Decreased open-state probability | [4] |
| Effect on channel kinetics | GH3 cells | Lengthened mean closed time, no change in mean open time | [4] |
| Effect on hSlo channels | HEK293T cells expressing α-hSlo | Suppressed open probabilities | [4] |
In Vivo Pharmacology
Preclinical studies in animal models have shown that GAL-021 effectively stimulates respiration and reverses opioid-induced respiratory depression.
| Species | Model | GAL-021 Dose | Key Findings | Reference |
| Rat (anesthetized) | - | 0.01 - 3 mg/kg (IV bolus) | ED50 for increasing minute ventilation was 140 μg/kg. | [7] |
| Rat (conscious) | Morphine-induced respiratory depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of respiratory depression. | [7] |
| Rat | - | - | Ventilatory stimulation attenuated by carotid sinus nerve transection. | [8] |
| Mouse | Slo1 knockout | - | Evoked ventilatory stimulation was attenuated. | [8] |
| Non-human primate | Morphine-induced respiratory depression | 0.1 mg/kg/min loading, 0.05 mg/kg/min maintenance | Reduced OIRD by 75%. | [7] |
Clinical Studies
Phase I clinical trials in healthy volunteers have demonstrated that GAL-021 is generally well-tolerated and effectively stimulates ventilation.
| Study Population | Design | GAL-021 Dose | Key Findings | Reference |
| Healthy Male Volunteers (n=12) | Double-blind, randomized, placebo-controlled, crossover | Low and high doses | Reversed alfentanil-induced respiratory depression; increased minute ventilation. | [6] |
| Healthy Volunteers | - | - | No adverse effect on sedation, pain relief, or hemodynamics. | [5] |
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on GH3 Cells
This protocol is based on methodologies described for studying ion channels in GH3 cells.
-
Cell Culture: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Solutions:
-
Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 5 Na2ATP, 0.1 Na2GTP (pH 7.2 with KOH).
-
-
Recording:
-
Whole-cell currents are recorded using an patch-clamp amplifier.
-
Pipettes are pulled from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cells are held at a holding potential of -80 mV.
-
To elicit BKCa currents, cells are depolarized to various test potentials (e.g., from -60 mV to +80 mV in 20 mV increments).
-
-
Data Analysis:
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Current-voltage (I-V) relationships are plotted to assess the effect of GAL-021 on channel conductance.
-
In Vivo Assessment: Opioid-Induced Respiratory Depression in Rats
This protocol is a generalized representation based on published studies.[7][8]
-
Animals: Adult male Sprague-Dawley rats (250-350 g) are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Surgical Preparation (for anesthetized model):
-
Rats are anesthetized with urethane (1.2 g/kg, IP).
-
The trachea is cannulated for respiratory measurements.
-
A femoral artery and vein are cannulated for blood pressure monitoring/blood gas analysis and drug administration, respectively.
-
-
Respiratory Monitoring:
-
Ventilation is measured using a pneumotachograph connected to the tracheal cannula or by whole-body plethysmography for conscious animals.
-
Arterial blood gases (PaO2, PaCO2) and pH are measured from arterial blood samples.
-
-
Procedure:
-
A stable baseline of respiratory parameters is recorded for at least 30 minutes.
-
Respiratory depression is induced with an opioid (e.g., morphine, 10 mg/kg, IV).
-
Once respiratory depression is established (e.g., a significant decrease in minute ventilation and increase in PaCO2), GAL-021 or vehicle is administered as an IV bolus or infusion.
-
Respiratory parameters are continuously monitored during and after GAL-021 administration.
-
-
Analgesia Assessment (optional):
-
The tail-flick test can be used to assess the effect of GAL-021 on opioid-induced analgesia. The latency to withdraw the tail from a noxious heat source is measured.
-
Conclusion
GAL-021 sulfate is a promising novel therapeutic agent that acts as a potent BKCa channel blocker to stimulate respiration. Its targeted mechanism of action in the carotid bodies allows for the reversal of opioid-induced respiratory depression without compromising the analgesic effects of opioids. The data presented in this technical guide, from in vitro electrophysiology to in vivo animal models and human clinical trials, provide a solid foundation for its continued development as a valuable tool in managing respiratory insufficiency in various clinical settings. Further research is warranted to fully elucidate its therapeutic potential and safety profile in larger patient populations.
References
- 1. scispace.com [scispace.com]
- 2. retinographics.com [retinographics.com]
- 3. Electroretinography - Wikipedia [en.wikipedia.org]
- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
